Vasotocin

Description

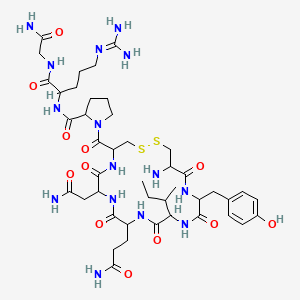

A nonapeptide that contains the ring of OXYTOCIN and the side chain of ARG-VASOPRESSIN with the latter determining the specific recognition of hormone receptors. This compound is the non-mammalian vasopressin-like hormone or antidiuretic hormone regulating water and salt metabolism.

Properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDZADMCOWPSOC-BQGUCLBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1050.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-80-4 | |

| Record name | Argiprestocin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Arg8)-Vasotocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGIPRESTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6S6URY8OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the primary functions of arginine vasotocin (AVT) in non-mammalian vertebrates?

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT) is a highly conserved nonapeptide hormone that serves as the principal neurohypophysial hormone in non-mammalian vertebrates. It is the evolutionary precursor to the mammalian hormones arginine vasopressin (AVP) and oxytocin. AVT plays a pivotal role in a diverse array of physiological and behavioral processes, primarily centered around osmoregulation, reproduction, and social behavior. This technical guide provides an in-depth overview of the core functions of AVT, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.

Core Functions of Arginine this compound

AVT's functions are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the V1a, V1b, and V2 subtypes, which are distributed throughout the central nervous system and peripheral tissues.[1] The activation of these receptors initiates distinct intracellular signaling cascades, leading to a wide range of physiological and behavioral responses.

Osmoregulation

A fundamental role of AVT across non-mammalian vertebrates is the maintenance of water and electrolyte balance.[2][3]

-

In Amphibians: AVT is crucial for cutaneous water absorption, a primary mechanism for hydration in many amphibian species.[2][3] It increases the permeability of the skin, urinary bladder, and collecting ducts of the kidneys to water, thereby promoting water retention. For instance, in the Japanese tree frog (Hyla japonica), intracerebroventricular (ICV) injection of AVT significantly increases water absorption in a dose-dependent manner.

-

In Reptiles and Birds: AVT acts as an antidiuretic hormone, promoting water reabsorption in the kidneys. This is particularly important for species inhabiting arid environments. In birds, AVT also plays a role in regulating renal blood flow and glomerular filtration rate.

Reproduction

AVT is a key modulator of reproductive physiology and behavior in both males and females.

-

Male Reproductive Behavior: AVT is widely implicated in the initiation and modulation of male courtship and mating behaviors. In many species of frogs, AVT administration increases calling behavior, a critical component of mate attraction. For example, intraperitoneal injections of AVT in male túngara frogs significantly increase the likelihood of them resuming calling after a disturbance. In salamanders, AVT has been shown to trigger courtship behaviors such as body undulation.

-

Female Reproductive Behavior: In females, AVT is involved in smooth muscle contractions associated with oviposition and parturition. It can also influence female receptivity and mate choice.

-

Spermatogenesis: Emerging evidence suggests a direct role for AVT in regulating spermatogenesis in fish.

Social Behavior

AVT plays a complex and often species-specific role in modulating social behaviors such as aggression, affiliation, and social bonding.

-

Aggression: The effect of AVT on aggression is highly context-dependent. In some species, particularly those that are territorial, AVT can decrease aggressive behaviors. Conversely, in other species or different social contexts, it can enhance aggression.

-

Affiliation and Pair Bonding: In several avian species, AVT is involved in the formation and maintenance of pair bonds. Variations in the expression and distribution of AVT receptors in the brain have been linked to differences in social affiliation and parental care.

Quantitative Data on AVT Functions

The following tables summarize quantitative data from various studies on the effects of AVT on osmoregulation, reproduction, and social behavior in non-mammalian vertebrates.

Table 1: Effects of AVT on Osmoregulation

| Species | AVT Administration (Dose) | Effect | Quantitative Change | Reference |

| Leiopelma archeyi (Archey's frog) | 7 x 10-13 mol/g (in vivo) | Water Retention | Significant increase | |

| Hyla japonica (Japanese tree frog) | 10-12 to 10-9 mol (ICV) | Water Absorption | Dose-dependent increase in residence time in water |

Table 2: Effects of AVT on Reproductive Behavior

| Species | AVT Administration (Dose) | Behavior | Quantitative Change | Reference |

| Engystomops pustulosus (Túngara frog) | 25 mg (IP) | Male Calling | Increased probability of resuming calling | |

| Hynobius leechii (Salamander) | 50 or 100 µg (IP) | Male Courtship (Body Undulation) | Induction of behavior | |

| Taeniopygia guttata (Zebra finch) | 1320 ng (subcutaneous osmotic minipump) | Male Courtship Display | Significant reduction |

Table 3: Effects of AVT on Social Behavior

| Species | AVT Administration (Dose) | Behavior | Quantitative Change | Reference |

| Sturnus vulgaris (European starling) | 1 or 4 µg (subcutaneous) | Aggression (in response to crowding) | Significant attenuation of aggressive behaviors | |

| Gymnotus omarorum (Electric fish) | Not specified (endogenous) | Aggression | AVT magno-gigantocellular neurons strongly activate EOD rate |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Intracerebroventricular (ICV) Injection in Amphibians

This protocol is adapted from studies on the effects of centrally administered AVT.

Materials:

-

Anesthetic (e.g., MS-222)

-

Stereotaxic apparatus

-

Microsyringe (e.g., Hamilton syringe)

-

AVT solution in sterile saline or artificial cerebrospinal fluid (aCSF)

-

Small animal drill

-

Surgical sutures or tissue adhesive

Procedure:

-

Anesthesia: Anesthetize the animal by immersion in a buffered solution of MS-222 until loss of righting reflex.

-

Stereotaxic Mounting: Securely mount the anesthetized animal in a stereotaxic frame.

-

Surgical Preparation: Expose the skull by making a small midline incision in the scalp.

-

Craniotomy: Using predetermined stereotaxic coordinates for the target brain region (e.g., a cerebral ventricle), drill a small burr hole through the skull.

-

Injection: Slowly lower the microsyringe needle to the target depth. Infuse the AVT solution at a slow, controlled rate (e.g., 0.5 µL/min) to minimize tissue damage and backflow.

-

Post-injection: Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

-

Closure and Recovery: Suture or glue the scalp incision. Monitor the animal during recovery from anesthesia in a separate tank with fresh, aerated water.

Protocol for In Situ Hybridization of AVT mRNA

This protocol provides a general workflow for localizing AVT gene expression in the brain.

Materials:

-

Microscope slides

-

Cryostat or microtome

-

Hybridization oven

-

Digoxigenin (DIG)-labeled AVT riboprobe

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Cryoprotect the brain in sucrose solution before sectioning on a cryostat.

-

Prehybridization: Mount the brain sections on slides and treat with proteinase K to improve probe penetration. Acetylate the sections to reduce background signal.

-

Hybridization: Apply the DIG-labeled AVT riboprobe in hybridization buffer to the sections and incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

-

Post-hybridization Washes: Perform a series of stringent washes to remove unbound probe.

-

Immunodetection: Block non-specific antibody binding and then incubate the sections with an anti-DIG-AP antibody.

-

Signal Detection: Wash off excess antibody and apply the NBT/BCIP substrate. The AP enzyme will convert the substrate into a colored precipitate, revealing the location of the AVT mRNA.

-

Imaging: Dehydrate the slides and coverslip. Image the sections using a brightfield microscope.

Signaling Pathways

AVT exerts its diverse effects by activating specific receptor subtypes that are coupled to different intracellular signaling cascades.

V1a Receptor Signaling Pathway

The V1a receptor is primarily involved in mediating the behavioral and reproductive functions of AVT. It is coupled to the Gq/11 family of G proteins.

References

How does vasotocin regulate social behavior in fish and amphibians?

An In-depth Technical Guide to the Regulation of Social Behavior by Vasotocin in Fish and Amphibians

Introduction

Arginine this compound (AVT) is a highly conserved neuropeptide and the non-mammalian homolog of arginine vasopressin (AVP), the latter of which is found in mammals.[1][2][3] Across vertebrate taxa, the AVT/AVP system serves as a critical modulator of social behaviors, in addition to its well-established peripheral roles in osmoregulation and reproductive physiology.[1][2] In fish and amphibians, AVT-producing neurons are primarily located in the preoptic area (POA) of the hypothalamus, with widespread projections to various brain regions associated with social decision-making.

The influence of AVT on behavior is remarkably complex and plastic, with its effects varying significantly depending on the species, sex, social status, and seasonal context. Generally, AVT exerts its central effects by binding to G-protein coupled receptors, with the V1a-type receptor being the most implicated in the modulation of neural circuits that underlie social responses such as aggression, courtship, and social affiliation. This guide provides a technical overview of the mechanisms by which AVT regulates social behavior in fish and amphibians, presenting quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

This compound Signaling Pathway

The primary mechanism for AVT's action on neural circuits involves the activation of the V1a-type receptor, which is coupled to the Gq/11 signal transduction pathway. This pathway mobilizes intracellular calcium and activates protein kinase C, leading to downstream changes in neuronal excitability and gene expression that ultimately shape behavioral outputs. The canonical signaling cascade is visualized below.

Regulation of Social Behavior in Fish

In teleost fishes, AVT is a key neuromodulator of a wide array of social behaviors, though its effects can be bidirectional and highly species-specific. The peptide is centrally involved in aggression, dominance hierarchies, courtship, and interspecific cooperation.

Effects on Aggression and Dominance

The role of AVT in fish aggression is particularly varied. In some species, AVT enhances aggression and dominance, while in others, it is inhibitory or associated with subordination.

-

Inhibitory Effects: Intracerebroventricular (ICV) administration of AVT in juvenile rainbow trout (Oncorhynchus mykiss) caused treated fish to become subordinate in staged fights. Similarly, intraperitoneal (IP) injections of AVT in male Amargosa River pupfish (Cyprinodon nevadensis amargosae) reduced the initiation of aggressive interactions in both lab and wild settings.

-

Agonistic Effects: In contrast, hypothalamic expression of AVT is positively correlated with aggression and dominance in some cichlid species. Studies in beaugregory damselfish (Stegastes leucostictus) have shown that AVT injections increase aggression, while antagonists decrease it. This species-level variation underscores the evolutionary plasticity of the AVT system.

Effects on Courtship and Cooperation

AVT also modulates affiliative and cooperative behaviors.

-

Courtship: Systemic AVT injections have been shown to increase courtship behaviors in male bluehead wrasse (Thalassoma bifasciatum).

-

Social Approach: In goldfish (Carassius auratus), central administration of AVT inhibits the tendency to approach same-sex conspecifics. This effect is seasonally dependent, with fish being more sensitive to AVT's inhibitory effects during the breeding season, a change associated with higher expression of V1a-like receptors in the hindbrain.

-

Interspecific Cooperation: In the bluestreak cleaner wrasse (Labroides dimidiatus), a species that engages in mutualistic cleaning interactions with "client" fish, exogenous AVT administration decreased cleaning activities. Conversely, blocking V1a receptors with an antagonist increased the cleaners' likelihood of engaging in interactions and their level of dishonesty (i.e., cheating by eating client mucus), suggesting AVT plays a complex role in regulating the balance of cooperative behaviors.

Quantitative Data Summary: Fish

| Species | Behavior | Treatment / Dose | Administration | Key Quantitative Result | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Dominance | AVT (200 ng) | ICV | Treated fish became subordinate in 9/12 pairs (p<0.05). | |

| Cyprinodon n. amargosae (Pupfish) | Aggression | AVT (10 µg/g) | IP | Reduced aggressive charges towards males by ~60% (p<0.05). | |

| Labroides dimidiatus (Cleaner Wrasse) | Cooperation | Manning Compound (V1a Antagonist) | IP | Increased time spent cleaning by ~40% (p<0.05). | |

| Carassius auratus (Goldfish) | Social Approach | AVT (40 ng) | Central | Inhibited social approach in reproductively active fish (p<0.05). | |

| Brachyhypopomus gauderio (Electric Fish) | Courtship Signal | AVT (1 µg/g) | IP | Increased nocturnal EOD rate increase by >100% vs. saline (p<0.05). |

Experimental Protocol: ICV Administration in Rainbow Trout

This protocol is adapted from studies examining the effect of AVT on dominance in rainbow trout.

-

Animal Housing: Juvenile rainbow trout are housed individually in aquaria with a constant flow of aerated water and a 12L:12D light cycle.

-

Anesthesia and Surgery: Fish are anesthetized via immersion in a buffered tricaine methanesulfonate (MS-222) solution. They are then placed in a stereotaxic holder equipped with a system for gill perfusion. A small hole is drilled in the skull over the telencephalon to allow for the implantation of a 26-gauge stainless steel guide cannula aimed at the third ventricle. The cannula is secured with dental acrylic.

-

Post-Operative Recovery: Fish are allowed to recover for at least 48 hours post-surgery.

-

Intracerebroventricular (ICV) Injection: For injection, a 33-gauge internal cannula connected to a microsyringe is inserted into the guide cannula. A volume of 1 µL containing either AVT (e.g., 200 ng dissolved in saline) or saline vehicle is injected over 30 seconds.

-

Behavioral Assay (Staged Fight): 15 minutes post-injection, the treated fish is placed in a neutral observation tank. An equal-sized, saline-injected opponent is introduced 5 minutes later. The ensuing fight is recorded for 30-60 minutes. Behaviors such as bites, charges, and displays are scored. Dominance is established when one fish consistently displaces the other and the loser ceases to initiate attacks.

-

Data Analysis: The winner and loser of each dyadic contest are determined. A chi-square test is used to assess whether the AVT treatment significantly affected the outcome of the fights.

Experimental Workflow Diagram

Regulation of Social Behavior in Amphibians

In amphibians, particularly anurans (frogs and toads), AVT plays a well-documented role in reproductive and agonistic behaviors, most notably vocal communication.

Effects on Vocalization and Phonotaxis

Acoustic communication is a primary mode of social interaction in frogs. AVT is a potent modulator of both the production of calls by males and the response to those calls by both sexes.

-

Calling Behavior: Peripheral administration of AVT significantly increases the probability that male túngara frogs (Physalaemus pustulosus) will resume advertisement calling after being silenced. This demonstrates a clear role for AVT in promoting the broadcast of social signals for mate attraction.

-

Phonotaxis (Approach to Calls): In the same species, AVT treatment decreases the time it takes for both males and females to approach a speaker playing a conspecific male's call. This suggests that AVT enhances social motivation or the processing of acoustic cues, facilitating social approach. The neural pathways controlling anuran vocalization are well-known to contain both AVT peptides and their receptors.

Effects on Aggression and Other Behaviors

AVT is also implicated in aggressive signaling and amplexus (the mating clasp). Its influence on aggression is conserved across many amphibian taxa, similar to its role in other vertebrates.

Quantitative Data Summary: Amphibians

| Species | Behavior | Treatment / Dose | Administration | Key Quantitative Result | Reference |

| Physalaemus pustulosus (Túngara Frog) | Male Calling | AVT (25 µg) | IP | Increased probability of resuming calling from ~18% (saline) to ~61% (AVT) (p<0.01). | |

| Physalaemus pustulosus (Túngara Frog) | Female Phonotaxis | AVT (25 µg) | IP | Decreased latency to approach speaker by ~35% compared to saline controls (p<0.05). | |

| Physalaemus pustulosus (Túngara Frog) | Male Phonotaxis | AVT (25 µg) | IP | Decreased latency to approach speaker by ~40% compared to saline controls (p<0.05). |

Experimental Protocol: Phonotaxis Assay in Túngara Frogs

This protocol is adapted from studies investigating the effect of AVT on social approach in túngara frogs.

-

Animal Collection and Housing: Frogs are collected from their natural habitat and housed in laboratory conditions that mimic their environment.

-

Hormone Administration: Frogs are weighed and injected intraperitoneally (IP) with either AVT (e.g., 25 µg dissolved in amphibian Ringer's solution) or a vehicle control. The small injection volume is administered using a microsyringe.

-

Phonotaxis Arena: The testing arena consists of a circular enclosure with a speaker placed at one end. The arena floor is covered with damp paper towels to allow for normal locomotion. The experiment is conducted under infrared light and recorded with an IR-sensitive camera to minimize disturbance.

-

Acoustic Stimulus: An advertisement call of a male túngara frog is synthesized or recorded and broadcast from the speaker at a standardized sound pressure level.

-

Behavioral Trial: A single frog is placed in the center of the arena under a clear, acoustically transparent cone. After a 5-minute acclimation period, the acoustic stimulus begins, and the cone is lifted remotely.

-

Data Scoring: The latency for the frog to orient towards and reach the speaker is recorded. A trial is typically terminated if the frog does not reach the speaker within a set time (e.g., 15 minutes).

-

Data Analysis: Latencies between the AVT and control groups are compared using an appropriate statistical test, such as a Mann-Whitney U test, due to potential non-normality in latency data.

Logical Relationship Diagram

References

- 1. Frontiers | Arginine this compound, the Social Neuropeptide of Amphibians and Reptiles [frontiersin.org]

- 2. Arginine this compound, the Social Neuropeptide of Amphibians and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine this compound, the Social Neuropeptide of Amphibians and Reptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroanatomy of Vasotocin: A Technical Guide to Synthesis, Release, and Signaling in the Vertebrate Brain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginine vasotocin (VT) is a highly conserved neuropeptide in non-mammalian vertebrates, homologous to arginine vasopressin (AVP) in mammals. It plays a critical role in regulating a wide array of physiological processes and social behaviors. This technical guide provides an in-depth exploration of the synthesis and release of this compound within the vertebrate brain. We delve into the specific neuroanatomical locations of VT-producing neurons, the pathways of its distribution, and the signaling cascades it initiates upon receptor binding. This document summarizes key quantitative data, outlines detailed experimental protocols for studying the this compound system, and provides visual representations of crucial pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Loci of this compound Synthesis

The synthesis of this compound is a complex process originating in specific, well-conserved nuclei of the vertebrate brain. The production of VT is primarily localized to two distinct types of neurons: magnocellular and parvocellular neurons, which differ in size, projection targets, and regulatory mechanisms. The general anatomical organization of the this compound system is remarkably conserved across vertebrate species[1][2].

Key Synthesis Sites:

-

Hypothalamus:

-

Preoptic Area (POA): A crucial site for VT synthesis, particularly implicated in the regulation of social and reproductive behaviors[4].

-

Bed Nucleus of the Stria Terminalis (BNST): Especially the medial division (BSTm), contains parvocellular neurons that are often sexually dimorphic and sensitive to gonadal steroids.

These neuronal populations extend from the amygdala and nucleus accumbens through the preoptic area to the hypothalamus. While the hypothalamus, particularly the POA, is the most extensively studied site of VT expression in teleost fish, recent research suggests the presence of VT preprohormone mRNA in other forebrain regions, indicating a potentially wider distribution than previously understood.

Mechanisms and Sites of this compound Release

Following its synthesis in the neuronal cell bodies, this compound is transported along axons and released from nerve terminals. The sites of release are dictated by the projections of the magnocellular and parvocellular neurons.

-

Peripheral Release (Neurohypophyseal Pathway): Magnocellular neurons located in the PVN and SON project their axons to the posterior pituitary gland (neurohypophysis). Here, this compound is stored in Herring bodies and released into the systemic circulation to act as a hormone, regulating functions such as osmoregulation and smooth muscle contraction.

-

Central Release (Intracerebral Pathways): Parvocellular neurons in the PVN, POA, and BNST project to a wide range of brain regions to modulate neuronal activity and behavior. These projections form an extensive network with dense innervation in limbic areas associated with social behavior and decision-making. Key target areas for central VT release include:

-

Limbic System (e.g., lateral septum, amygdala)

-

Brainstem nuclei

-

Spinal cord

-

Additionally, parvocellular neurons can release this compound into the hypophyseal portal system at the median eminence, allowing it to act on the anterior pituitary.

Quantitative Data on this compound Expression and Concentration

The expression and concentration of this compound in the brain can vary significantly depending on the species, sex, social status, and physiological state. The following tables summarize quantitative data from select studies.

| Species | Brain Region | Condition | Measurement | Key Finding | Reference |

| Rough-skinned Newt (Taricha granulosa) | Dorsal Preoptic Area | Sexually Responsive Males | Immunoreactive AVT Concentration | Significantly higher VT concentrations compared to unresponsive males. | |

| Rough-skinned Newt (Taricha granulosa) | Ventral Preoptic Area | Dehydrated Males | Immunoreactive AVT Concentration | Significantly lower VT concentrations compared to hydrated males. | |

| Cichlid Fish (Oreochromis mossambicus) | Pituitary | Subordinate Males | AVT Levels (HPLC-FL) | Significantly higher pituitary AVT levels compared to dominant males. | |

| Cichlid Fish (Oreochromis mossambicus) | Hindbrain | Dominant Males | Isotocin (IT) Levels (HPLC-FL) | Significantly higher hindbrain IT levels compared to subordinate males. | |

| Rat (Rattus norvegicus) | Supraoptic Nucleus (SON) | 6 days of salt-loading | Vasopressin mRNA levels | Sevenfold increase in AVP mRNA. | |

| Rat (Rattus norvegicus) | Paraventricular Nucleus (PVN) | 6 days of salt-loading | Vasopressin mRNA levels | Fivefold increase in AVP mRNA. |

Table 1: Quantitative Analysis of this compound/Vasopressin Levels in Vertebrate Brains

Experimental Protocols

The study of this compound synthesis and release relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Situ Hybridization for this compound mRNA

This technique is used to localize and quantify this compound mRNA in brain tissue.

Protocol Outline:

-

Tissue Preparation:

-

Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix overnight.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain on a cryostat and mount sections on coated slides.

-

-

Probe Preparation:

-

Synthesize radiolabeled (e.g., ³⁵S or ³²P) or non-radiolabeled (e.g., digoxigenin-labeled) antisense oligonucleotide or cRNA probes complementary to the this compound mRNA sequence.

-

-

Hybridization:

-

Pretreat sections to reduce non-specific binding (e.g., acetylation).

-

Apply the hybridization buffer containing the probe to the tissue sections.

-

Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 70°C).

-

-

Washing and Detection:

-

Perform stringent washes to remove unbound probe.

-

For radiolabeled probes, expose the slides to autoradiographic film or emulsion.

-

For non-radiolabeled probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) for colorimetric detection.

-

-

Quantification:

-

Analyze the signal intensity using densitometry for film autoradiography or grain counting for emulsion autoradiography.

-

Immunohistochemistry for this compound Peptides

This method is used to visualize the distribution of this compound peptides in the brain.

Protocol Outline:

-

Tissue Preparation:

-

Prepare tissue sections as described for in situ hybridization (see 4.1.1).

-

-

Antigen Retrieval (if necessary):

-

For paraffin-embedded tissues, deparaffinize and rehydrate the sections.

-

Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

-

Blocking:

-

Incubate sections in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the sections with a primary antibody specific to this compound overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the sections and incubate with a biotinylated or fluorophore-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

For biotinylated secondary antibodies, use an avidin-biotin-enzyme complex (e.g., HRP) followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate.

-

For fluorophore-conjugated secondary antibodies, visualize the signal using fluorescence microscopy.

-

-

Controls:

-

Include a negative control by omitting the primary antibody.

-

For a specificity control, pre-absorb the primary antibody with an excess of the this compound peptide.

-

Neuropeptide Quantification by Mass Spectrometry

This workflow provides a highly sensitive and specific method for quantifying this compound levels in brain tissue.

Protocol Outline:

-

Sample Preparation:

-

Dissect the brain region of interest.

-

Extract peptides using an appropriate solvent.

-

Clean up the peptide extract using solid-phase extraction (SPE).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Separate the peptides using nano-high-performance liquid chromatography (nano-HPLC).

-

Analyze the eluted peptides using a mass spectrometer, often with ion mobility gas-phase fractionation to enhance sensitivity.

-

-

Data Acquisition:

-

Use data-dependent acquisition (DDA) to generate a spectral library of the peptides in the sample.

-

Use data-independent acquisition (DIA) for quantitative analysis, which allows for high-confidence MS2-level measurements.

-

-

Data Analysis:

-

Use specialized software (e.g., Skyline) to analyze the DIA data against the DDA-generated spectral library for peptide identification and quantification.

-

This compound Signaling Pathways

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. In non-mammalian vertebrates, these are primarily the this compound receptors, which are homologous to the vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors in mammals.

Key Receptor Subtypes and Signaling Cascades:

-

V1a-type Receptors: These receptors are widely distributed in the central nervous system and are crucial for social and reproductive behaviors. Upon VT binding, they typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway can also activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling cascade.

-

V1b-type Receptors: While less studied in non-mammalian vertebrates, in mammals, these receptors are implicated in aggression and stress responses. They also couple to the Gq/11-PLC pathway.

-

V2-type Receptors: These receptors are primarily associated with peripheral functions like osmoregulation. They couple to Gs proteins, which activate adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).

-

Mesotocin/Isotocin Receptors (OTR homologs): These receptors can often be activated by both this compound and mesotocin/isotocin, though with varying potencies. They primarily signal through the Gq/11-PLC pathway, similar to V1a receptors.

Visualizations of Pathways and Workflows

This compound Signaling Pathways

Caption: Simplified this compound Signaling Pathways.

Experimental Workflow for Quantifying Neuropeptide Release

Caption: Workflow for Measuring Neuropeptide Release.

Conclusion

The this compound system represents a fundamental and highly conserved neuroendocrine network in vertebrates. Its synthesis in specific hypothalamic and extra-hypothalamic nuclei and its targeted release both peripherally and centrally allow it to orchestrate a diverse range of functions, from homeostatic regulation to the modulation of complex social behaviors. A thorough understanding of the neuroanatomical organization, signaling pathways, and regulatory mechanisms of the this compound system is paramount for research in neuroscience and is of significant interest for the development of novel therapeutics targeting social and behavioral disorders. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further unravel the complexities of this influential neuropeptide.

References

- 1. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine this compound, the Social Neuropeptide of Amphibians and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Brain arginine this compound concentrations related to sexual behaviors and hydromineral balance in an amphibian - PubMed [pubmed.ncbi.nlm.nih.gov]

What are the different subtypes of vasotocin receptors and their distribution?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a nonapeptide hormone that plays a crucial role in regulating a wide range of physiological and behavioral processes in non-mammalian vertebrates, homologous to the functions of arginine vasopressin (AVP) and oxytocin in mammals.[1] The diverse actions of AVT are mediated by a family of specific G protein-coupled receptors (GPCRs), known as this compound receptors. Understanding the different subtypes of these receptors, their tissue-specific distribution, and their downstream signaling pathways is paramount for advancing research in comparative endocrinology, neuroscience, and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound receptor subtypes, their distribution, quantitative pharmacological data, detailed experimental protocols, and a visual representation of their signaling cascades.

This compound Receptor Subtypes and Nomenclature

The classification of this compound receptors has evolved with the advancement of molecular and pharmacological techniques. A universal nomenclature for the oxytocin-vasotocin receptor family has been proposed to standardize the classification across vertebrates. This system identifies six major receptor subtypes based on their evolutionary relationships.[2] In non-mammalian vertebrates, the receptors are broadly categorized based on their homology to the mammalian vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors.[3]

The primary subtypes found in non-mammalian vertebrates include:

-

V1a-type receptors: Widely distributed in the central nervous system (CNS) and peripheral tissues, these receptors are involved in regulating social and reproductive behaviors.[4]

-

V1b-type receptors: While less extensively studied in non-mammalian species, their presence has been reported in the brain of amphibians and they are thought to be involved in aggression, social memory, and stress responses, similar to their mammalian counterparts.

-

V2-type receptors: The functions of V2-type receptors in the CNS of non-mammalian vertebrates are still being elucidated.

-

Oxytocin-like (OT-like) or Mesotocin receptors: These receptors are homologs of the mammalian oxytocin receptor and are involved in reproductive and social behaviors.

It is important to note that the nomenclature can be complex and species-specific. For instance, in birds, four nonapeptide receptors have been identified: VT1, VT2, VT3, and VT4, which are homologous to the mammalian V2, V1b, oxytocin, and V1a receptors, respectively.

Distribution of this compound Receptors

The anatomical distribution of this compound receptor subtypes is critical to understanding their functional roles. The expression of these receptors varies significantly across different species and tissues.

Central Nervous System Distribution

In the central nervous system, this compound receptors are prominently expressed in areas associated with social behavior, learning, and memory.

-

V1a-type receptors are widely distributed throughout the brains of fish, amphibians, and birds. Key areas of expression include the septum, amygdala, hypothalamus, and various vocal and auditory processing regions in songbirds.

-

V1b-type receptor distribution in the non-mammalian vertebrate brain has been less extensively mapped, with reports primarily in amphibian species.

-

V2-type receptor mRNA has been detected in the avian brain, suggesting a role in central neuromodulation, although its specific functions are not yet fully understood.

-

Oxytocin-like receptors are also found in brain regions overlapping with V1a-type receptors, suggesting potential interactions in the regulation of social behaviors.

Peripheral Tissue Distribution

In peripheral tissues, this compound receptors are involved in a variety of physiological processes, including osmoregulation and smooth muscle contraction.

-

V1a-type receptors are found in vascular smooth muscle, where they mediate vasoconstriction. They are also present in the liver, platelets, and uterus.

-

V1b-type receptors are primarily located in the anterior pituitary, where they regulate the release of adrenocorticotropic hormone (ACTH).

-

V2-type receptors are predominantly expressed in the renal collecting ducts, where they mediate the antidiuretic effects of this compound by promoting water reabsorption.

Quantitative Data on this compound Receptors

The pharmacological characterization of this compound receptors involves determining the binding affinities of various ligands. This data is crucial for understanding receptor function and for the design of selective agonists and antagonists.

| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |

| V1a | Arginine Vasopressin (AVP) | Human | Liver | 1.8 ± 0.4 | |

| Oxytocin (OT) | Human | Liver | - | ||

| Manning Compound | Syrian Hamster | Brain | 6.87 | ||

| Arginine this compound (AVT) | Trout | Vascular Smooth Muscle | - | ||

| V1b | Arginine Vasopressin (AVP) | Human | Pituitary | - | |

| d[Leu4,Lys8]VP | Rat | Pituitary | - | ||

| V2 | Arginine Vasopressin (AVP) | Human | CHO cells | 1.36 | |

| Desmopressin (dDAVP) | Human | CHO cells | - | ||

| Oxytocin-like | Oxytocin (OT) | Syrian Hamster | Brain | 4.28 | |

| Arginine Vasopressin (AVP) | Syrian Hamster | Brain | 36.1 |

Note: This table presents a selection of available data. Ki values represent the inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity.

Signaling Pathways of this compound Receptors

This compound receptors, like other GPCRs, transduce extracellular signals into intracellular responses through the activation of specific signaling cascades.

V1-type Receptor Signaling

V1a and V1b receptors are primarily coupled to Gq/11 proteins. Upon ligand binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

V2-type Receptor Signaling

V2 receptors are coupled to Gs proteins. Ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, ultimately leading to the physiological response, such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of ligands to this compound receptors in a membrane preparation.

1. Membrane Preparation:

-

Homogenize tissue samples or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

For saturation binding assays, incubate aliquots of the membrane preparation with increasing concentrations of the radiolabeled ligand.

-

For competition binding assays, incubate membrane aliquots with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.

-

Define non-specific binding by including a high concentration of a non-labeled specific ligand in a parallel set of tubes.

-

Incubate at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Analyze competition binding data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding), from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

In Situ Hybridization for Receptor mRNA Localization

This protocol outlines the general steps for localizing this compound receptor mRNA in tissue sections.

References

How does the anatomical distribution of vasotocin neurons vary across different species?

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginine vasotocin (AVT), the non-mammalian vertebrate homolog of vasopressin (AVP), is a highly conserved neuropeptide that plays a critical role in regulating a diverse array of social behaviors, from courtship and aggression to parental care and pair-bonding. The anatomical distribution of AVT-producing neurons in the brain, while following a generally conserved pattern across vertebrates, exhibits significant species-specific variations that are thought to underlie the vast diversity in social behaviors observed in nature. This technical guide provides a comprehensive overview of the comparative neuroanatomy of the this compound system, with a focus on the distribution of AVT neurons across different vertebrate classes. We present quantitative data in structured tables, detail the experimental protocols for localizing these neurons, and visualize a key signaling pathway to provide a thorough resource for researchers and professionals in neuroscience and drug development.

Introduction: The Conserved Yet Diverse this compound System

The vasotocinergic system is an ancient and fundamental neuromodulatory network in vertebrates.[1][2] AVT-producing neurons are predominantly located in the forebrain, with major populations consistently identified in the preoptic area (POA), the bed nucleus of the stria terminalis (BNST), and various hypothalamic nuclei, including the supraoptic nucleus (SON) and paraventricular nucleus (PVN).[1][2][3] From these locations, AVT fibers project widely throughout the brain, innervating key regions of the "social behavior network," a set of interconnected brain areas that regulate social decision-making.

Despite this conserved blueprint, the precise number, density, and location of AVT cell bodies and the density of their projections can vary considerably between species, sexes, and even individuals with different social statuses. These variations are believed to be a key neural substrate for the evolution of diverse social behaviors. This guide will delve into these differences, providing a species-by-species comparison of the vasotocinergic neuroanatomy.

Anatomical Distribution of this compound Neurons: A Cross-Species Comparison

The following tables summarize the distribution of this compound-immunoreactive (AVT-ir) cell bodies in the brains of various vertebrate species. It is important to note that direct quantitative comparisons of cell numbers across different studies can be challenging due to variations in methodologies, such as antibody specificity, section thickness, and counting procedures. Therefore, some data are presented as presence/absence or relative density.

Fish

In teleost fish, AVT neurons are primarily located in the preoptic area (POA), which is subdivided into the parvocellular (pPOA), magnocellular (mPOA), and gigantocellular (gPOA) regions.

| Brain Region | Species | Cell Type | Number/Density of Neurons | Sex/Social Status Differences | Reference |

| Preoptic Area (POA) | Oreochromis mossambicus (Mozambique tilapia) | pPOA, mPOA | Females have a larger number of AVT neurons in pPOA and mPOA. | Larger cell body areas in mPOA and gPOA of non-territorial males. | |

| Astatotilapia burtoni (Cichlid) | pPOA, gPOA | Higher AVT mRNA expression in pPOA of non-territorial males; higher expression in gPOA of territorial males. | Territorial males have more AVT-expressing cells in the gPOA (7.5 ± 0.9) compared to non-territorial males (3.5 ± 0.9). | ||

| Steindachneridion parahybae (Catfish) | pPOA, mPOA, gPOA | Cellular and nuclear areas are greater in dominant females compared to non-dominant females in the mPOA. | Semi-quantitative analysis showed lower optical density of AVT-ir in all POA regions of non-dominant females. |

Amphibians

Amphibian studies have revealed extensive AVT systems, with notable differences between anurans (frogs and toads) and urodeles (salamanders and newts).

| Brain Region | Species | Presence of AVT-ir Cell Bodies | Quantitative Data (if available) | Reference |

| Medial Amygdala (MA) | Rana ridibunda (Anuran) | Present | - | |

| Pleurodeles waltlii (Urodele) | Present | - | ||

| Plethodon shermani (Urodele) | Present | - | ||

| Bed Nucleus of the Stria Terminalis (BNST) | Taricha granulosa (Urodele) | Present | - | |

| Plethodon shermani (Urodele) | Present | - | ||

| Preoptic Area (POA) | Rana ridibunda (Anuran) | Present | - | |

| Pleurodeles waltlii (Urodele) | Present | - | ||

| Rana catesbeiana (Bullfrog) | Present | Males have more AVT cells and denser fibers in the amygdala pars lateralis. | ||

| Nucleus Accumbens | Rana ridibunda (Anuran) | Present | - | |

| Pleurodeles waltlii (Urodele) | Absent | - |

Reptiles

In reptiles, the most prominent AVT cell groups are found in the supraoptic nucleus (SON), paraventricular nucleus (PVN), and the bed nucleus of the stria terminalis (BNST).

| Brain Region | Species | Presence of AVT-ir Cell Bodies | Fiber Density Notes | Sex Differences | Reference |

| Supraoptic Nucleus (SON) | Pseudemys scripta elegans (Turtle) | Present | - | - | |

| Python regius (Snake) | Present | - | - | ||

| Anolis carolinensis (Lizard) | Present | - | Greater intensity of AVT-ir staining in males. | ||

| Paraventricular Nucleus (PVN) | Pseudemys scripta elegans (Turtle) | Present | - | - | |

| Python regius (Snake) | Present | - | - | ||

| Urosaurus ornatus (Tree Lizard) | Present | - | Males have larger magnocellular AVT cells than females. | ||

| Bed Nucleus of the Stria Terminalis (BNST) | Pseudemys scripta elegans (Turtle) | Present | - | Higher density of AVT-ir fibers in males in the lateral septum. | |

| Python regius (Snake) | Present | - | Higher density of AVT-ir fibers in males in the lateral septum. |

Birds

The avian vasotocinergic system shows significant sexual dimorphism, particularly in the BNST.

| Brain Region | Species | Presence of AVT-ir Cell Bodies | Quantitative Data (if available) | Sex Differences | Reference |

| Bed Nucleus of the Stria Terminalis (BNST) | Gallus gallus (Chicken) | Present in males | - | Present in males, absent in females. | |

| Zebra finch (Taeniopygia guttata) | Present | Males that fail to court females have dramatically fewer VT-ir neurons in the BSTm. | - | ||

| Supraoptic Nucleus (SON) | Gallus gallus (Chicken) | Present | - | - | |

| Anas platyrhynchos (Pekin duck) | Present | - | - | ||

| Paraventricular Nucleus (PVN) | Gallus gallus (Chicken) | Present | - | - | |

| Anas platyrhynchos (Pekin duck) | Present | - | - | ||

| Medial Preoptic Nucleus (POM) | Blue tit (Cyanistes caeruleus) | Present | - | Sex difference in favor of males for AVT-ir neurons, fibers, and terminals. |

Experimental Protocols

Accurate localization of this compound neurons is fundamental to understanding their function. The two primary techniques employed are immunohistochemistry (IHC) to detect the AVT peptide and in situ hybridization (ISH) to detect its corresponding mRNA.

Immunohistochemistry (IHC) for this compound

This protocol is a generalized procedure for free-floating vertebrate brain sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific species and antibodies.

Workflow for this compound Immunohistochemistry

Caption: Generalized workflow for immunohistochemical localization of this compound.

Step-by-Step Protocol:

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sinking it in a 30% sucrose solution in PBS.

-

-

Sectioning:

-

Cut 30-50 µm thick sections using a freezing microtome or cryostat.

-

Collect sections in a cryoprotectant solution and store at -20°C or in PBS for immediate use.

-

-

Immunostaining (Free-Floating):

-

Wash sections three times in PBS.

-

Quench endogenous peroxidase activity by incubating in a solution of 1% H₂O₂ in PBS for 15-30 minutes.

-

Wash three times in PBS.

-

Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate sections with the primary antibody (e.g., rabbit anti-vasotocin) diluted in blocking solution for 24-48 hours at 4°C with gentle agitation.

-

Wash sections three times in PBS.

-

Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

-

Wash sections three times in PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC kit) solution for 1-2 hours at room temperature.

-

Wash sections three times in PBS.

-

Visualize the signal by incubating sections in a diaminobenzidine (DAB) solution until the desired staining intensity is reached.

-

Stop the reaction by washing with PBS.

-

-

Mounting and Analysis:

-

Mount the stained sections onto gelatin-coated slides.

-

Allow the slides to air dry.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

-

Analyze the distribution and morphology of stained neurons using a light microscope.

-

In Situ Hybridization (ISH) for this compound mRNA

This protocol describes a non-radioactive in situ hybridization method using digoxigenin (DIG)-labeled riboprobes.

Workflow for this compound In Situ Hybridization

Caption: Generalized workflow for in situ hybridization of this compound mRNA.

Step-by-Step Protocol:

-

Probe Preparation:

-

Synthesize a DIG-labeled antisense RNA probe corresponding to the this compound mRNA sequence using an in vitro transcription kit.

-

Purify the probe and verify its integrity.

-

-

Tissue Preparation:

-

Cut 10-20 µm thick sections from fresh-frozen brains using a cryostat.

-

Thaw-mount the sections onto RNase-free, coated slides.

-

Fix the sections in 4% PFA in PBS for 10-20 minutes at room temperature.

-

Wash twice in PBS.

-

-

Pre-hybridization and Hybridization:

-

Treat sections with proteinase K to improve probe penetration.

-

Post-fix in 4% PFA.

-

Acetylate the sections to reduce background staining.

-

Dehydrate through a graded ethanol series and air dry.

-

Apply the hybridization buffer containing the DIG-labeled probe to the sections.

-

Incubate in a humidified chamber at 55-65°C overnight.

-

-

Post-hybridization Washes and Detection:

-

Perform a series of high-stringency washes in saline-sodium citrate (SSC) buffer at elevated temperatures to remove non-specifically bound probe.

-

Wash in a buffer containing Tris-HCl, NaCl, and Tween-20 (MABT).

-

Block non-specific antibody binding with a blocking solution (e.g., 2% blocking reagent in MABT).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution for 2 hours to overnight.

-

Wash extensively in MABT.

-

Equilibrate the sections in an alkaline phosphatase buffer.

-

Develop the color reaction by incubating with a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark until the desired signal is achieved.

-

Stop the reaction by washing in PBS.

-

-

Mounting and Analysis:

-

Mount with an aqueous mounting medium and coverslip.

-

Analyze the distribution of the labeled cells under a light microscope.

-

This compound Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs). The V1a-type receptor is widely distributed in the brain and is crucial for mediating the social and behavioral effects of AVT. The V1a receptor primarily signals through the Gq/11 pathway.

References

What are the known signaling pathways activated by vasotocin receptor binding?

Abstract

Arginine vasotocin (AVT), the non-mammalian vertebrate homolog of vasopressin, is a neurohypophysial hormone that plays a critical role in regulating a wide array of physiological processes, including osmoregulation, cardiovascular function, and social behaviors.[1] Its actions are mediated by a family of G protein-coupled receptors (GPCRs), primarily the V1a, V1b, and V2 subtypes.[2] Understanding the intricate signaling pathways activated upon this compound receptor binding is paramount for elucidating its diverse physiological roles and for the development of novel therapeutics targeting these systems. This technical guide provides an in-depth overview of the known signaling cascades initiated by this compound receptor activation, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the pathways.

This compound Receptor Subtypes and G Protein Coupling

This compound receptors are classified into three main subtypes, each with distinct tissue distribution and primary G protein coupling mechanisms that dictate the downstream signaling events.[2][3]

-

V1a Receptors (V1aR): Predominantly coupled to Gαq/11 proteins.[4] Activation of V1aR initiates the phospholipase C (PLC) signaling cascade.

-

V1b Receptors (V1bR): Also coupled to Gαq/11 proteins, leading to the activation of phospholipase C.

-

V2 Receptors (V2R): Primarily coupled to Gαs proteins, which stimulate adenylyl cyclase (AC) activity. However, evidence suggests that V2R can also couple to other G proteins, including Gαi/o and Gα12/13, indicating a more promiscuous signaling profile than previously understood.

Quantitative Analysis of this compound Receptor Binding and Activation

The affinity of this compound and its analogs for different receptor subtypes, as well as the potency of these ligands in eliciting downstream signaling events, are critical parameters in pharmacological studies. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities (Ki/Kd) of this compound and Related Peptides to this compound/Vasopressin Receptors

| Ligand | Receptor Subtype | Species/Tissue | Binding Affinity (Ki/Kd) (nM) | Reference |

| Arginine this compound (AVT) | V1aR | Teleost Fish (Amargosa pupfish) Gill | - | |

| Arginine this compound (AVT) | VTR | Frog (Rana catesbeiana) | High affinity | |

| Arginine Vasopressin (AVP) | V1aR | Syrian Hamster Brain | Ki = 4.70 | |

| Arginine Vasopressin (AVP) | V1aR | Human Platelets | - | |

| Oxytocin (OT) | V1aR | Syrian Hamster Brain | Ki = 495.2 | |

| Manning Compound (V1aR antagonist) | V1aR | Syrian Hamster Brain | Ki = 6.87 | |

| [³H]AVP | hV1A | CHO cells | Kd = 0.39 | |

| [³H]AVP | hV1B | CHO cells | Kd = 0.25 | |

| [³H]AVP | hV2 | CHO cells | Kd = 1.21 |

Table 2: Functional Potency (EC50/IC50) of this compound and Analogs

| Ligand | Receptor Subtype | Assay | Species/Cell Line | EC50/IC50 (nM) | Reference |

| Arginine Vasopressin (AVP) | hV1A | Intracellular Ca²⁺ increase | CHO cells | EC50 = 1.13 | |

| Arginine Vasopressin (AVP) | hV1B | Intracellular Ca²⁺ increase | CHO cells | EC50 = 0.90 | |

| Arginine Vasopressin (AVP) | hV2 | cAMP accumulation | CHO cells | EC50 = 2.22 | |

| Arginine this compound (AVT) | VTR | c-fos promoter activity | Frog (Rana catesbeiana) | High potency | |

| Arginine this compound (AVT) | ITR1 | CRE-luciferase activity | Guppy (Poecilia reticulata) | Significant activation at 10⁻⁸ to 10⁻⁶ M |

Signaling Pathways Activated by this compound Receptor Binding

V1a and V1b Receptor Signaling: The Phospholipase C Pathway

Activation of V1a and V1b receptors by this compound leads to the stimulation of the Gαq/11-PLCβ pathway. This cascade results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is a key signaling event that activates various downstream effectors, including calmodulin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs).

-

DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to diverse cellular responses, such as smooth muscle contraction, glycogenolysis, and cell growth.

-

Downstream MAPK/ERK Signaling: V1a receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through PKC-dependent mechanisms.

V2 Receptor Signaling: The Adenylyl Cyclase Pathway

The canonical signaling pathway for the V2 receptor involves its coupling to the stimulatory G protein, Gαs. This initiates a cascade that elevates intracellular cyclic adenosine monophosphate (cAMP) levels.

-

cAMP Production: Upon this compound binding, the activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A Activation: cAMP acts as a second messenger by binding to and activating Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates numerous intracellular proteins, including enzymes, ion channels, and transcription factors, leading to a variety of cellular effects. A primary example is the PKA-mediated phosphorylation of aquaporin-2 (AQP2) water channels in the kidney collecting ducts, which promotes their translocation to the apical membrane and increases water reabsorption.

-

Modulation of MAPK/ERK Signaling: In contrast to V1a receptors, V2 receptor activation in some cell types has been shown to decrease the phosphorylation and activation of ERK1/2. This effect is thought to be mediated by PKA.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound receptors.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the this compound receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with increasing concentrations of a radiolabeled this compound analog (e.g., [³H]AVT or an iodinated analog) to determine total binding. For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound. For competition assays, a fixed concentration of radioligand is incubated with varying concentrations of an unlabeled competitor.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using Scatchard analysis or non-linear regression to calculate the Kd and Bmax.

Second Messenger Assays

This assay measures the production of cAMP in response to V2 receptor stimulation.

Methodology:

-

Cell Culture and Stimulation: Culture cells expressing the V2 receptor and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of this compound or its analogs.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. These assays typically involve a labeled cAMP competitor and a specific anti-cAMP antibody.

-

Data Analysis: Generate a dose-response curve by plotting cAMP concentration against the ligand concentration to determine the EC50 value.

This assay quantifies the production of inositol phosphates, primarily IP3, following the activation of V1a or V1b receptors.

Methodology:

-

Cell Labeling and Stimulation: Label cells expressing the V1 receptor subtype with [³H]myo-inositol. Pre-incubate the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates. Stimulate the cells with this compound or its analogs.

-

Extraction of Inositol Phosphates: Stop the reaction and extract the soluble inositol phosphates from the cells.

-

Separation and Quantification: Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography. Measure the radioactivity of each fraction using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the ligand concentration to generate a dose-response curve and determine the EC50.

Measurement of Intracellular Calcium Mobilization (for V1a/V1b Receptors)

This method directly measures the increase in cytosolic Ca²⁺ concentration following V1 receptor activation.

Methodology:

-

Cell Loading: Load cells expressing the V1 receptor with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation and Measurement: Place the loaded cells in a fluorometer or on a fluorescence microscope. Establish a baseline fluorescence reading and then stimulate the cells with this compound. Record the change in fluorescence intensity over time.

-

Data Analysis: Convert the fluorescence intensity changes into intracellular Ca²⁺ concentrations. Plot the peak Ca²⁺ concentration against the ligand concentration to determine the EC50.

Western Blotting for ERK1/2 Phosphorylation

This technique is used to assess the activation of the MAPK/ERK signaling pathway downstream of this compound receptor activation.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing the this compound receptor with the ligand for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye. Detect the signal using chemiluminescence or fluorescence imaging. To normalize the data, re-probe the membrane with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities and express the p-ERK1/2 signal relative to the total ERK1/2 signal.

Conclusion

The signaling pathways activated by this compound receptor binding are complex and multifaceted, involving classic second messenger systems as well as intricate downstream kinase cascades. The V1-type receptors primarily signal through the Gαq/11-PLC pathway, leading to intracellular calcium mobilization and PKC activation, while the V2-type receptors classically activate the Gαs-adenylyl cyclase-cAMP-PKA pathway. However, emerging evidence points to a greater complexity in V2 receptor signaling, including the modulation of MAPK pathways. A thorough understanding of these signaling networks, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of this compound's physiological functions and for the rational design of targeted therapeutics.

References

- 1. Arginine this compound a key hormone in fish physiology and behaviour: a review with insights from mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and the origins of the vasopressin/oxytocin receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. G protein coupling of human platelet V1 vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Are there sex differences in the expression and function of vasotocin?

An In-Depth Technical Guide to Sex Differences in the Expression and Function of Vasotocin

Introduction

Arginine this compound (AVT), and its mammalian homologue arginine vasopressin (AVP), are highly conserved neuropeptides that play a pivotal role in regulating a wide array of social behaviors, including aggression, affiliation, pair-bonding, and social recognition.[1] In addition to their well-established peripheral functions in osmoregulation and cardiovascular control, these peptides act as neuromodulators within a network of interconnected brain regions often referred to as the "Social Behavior Neural Network" (SBNN).[1][2] A growing body of evidence indicates that the expression and function of the this compound/vasopressin system are often sexually dimorphic, contributing to profound sex differences in social behaviors across vertebrates.[3][4]

These sex differences are not uniform; they are highly specific to species, brain region, and developmental stage. Generally, males tend to exhibit higher levels of AVP expression and V1a receptor (V1aR) density in specific neural circuits compared to females. This dimorphism is largely organized and activated by gonadal steroid hormones, such as testosterone and its estrogenic metabolites.

This technical guide provides a comprehensive overview of the current state of knowledge regarding sex differences in the this compound/vasopressin system. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.

This compound Signaling Pathway

This compound and vasopressin primarily exert their effects in the brain through the V1a receptor, a G-protein coupled receptor (GPCR). The V1aR typically couples to the Gαq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This pathway is crucial for many of the peptide's neuromodulatory effects on social behavior.

Caption: this compound V1a receptor Gq signaling pathway.

Sex Differences in this compound/Vasopressin Expression

Significant sex differences have been identified in the number of this compound-producing neurons and the density of their projections in the brain. These differences are most prominent in the extra-hypothalamic pathways originating from the bed nucleus of the stria terminalis (BNST) and the medial amygdala (MeA). In many vertebrate species, males have a greater number of AVT/AVP-immunoreactive cells and denser fiber networks in these regions and their projection targets, such as the lateral septum (LS).

Table 1: Quantitative Sex Differences in this compound/Vasopressin Expression

| Species | Brain Region | Measurement | Finding | Citation |

|---|---|---|---|---|

| Rat (Adult) | Bed Nucleus of the Stria Terminalis (BNST) | AVP-immunoreactive (ir) neurons | Males > Females | |

| Rat (Adult) | Medial Amygdala (MeA) | AVP-ir neurons, AVP mRNA | Males > Females | |

| Rat (Adult) | Lateral Septum (LS) | AVP-ir fiber fractional area | Males > Females | |

| Rat (Adult) | Medial Preoptic Area (MPOA) | AVP-ir fiber fractional area | Males > Females | |

| Chicken | Bed Nucleus of the Stria Terminalis (BNST) | AVT-ir neurons, AVT gene expression | Males > Females (or absent in females) | |

| Bullfrog | Preoptic Area (POA) | AVT concentration | Sexually dimorphic & steroid sensitive | |

| Medaka Fish | Nucleus Posterior Tuberis (NPT) | vt gene expression | Male-specific expression |

| Damselfish | Preoptic Nuclei (Parvocellular) | VT-ir somata number and size | Sex differences observed | |

Sex Differences in this compound/Vasopressin Receptor Expression

While less extensively studied than peptide expression, sex differences in the distribution and density of this compound/vasopressin receptors (primarily the V1a subtype) have also been reported. These differences can be species- and region-specific and do not always align with the dimorphisms seen in peptide expression. For instance, in some brain regions, females may exhibit higher levels of V1a receptor binding than males, even in species where males have denser vasopressin innervation.

Table 2: Quantitative Sex Differences in this compound/Vasopressin V1a Receptor (V1aR) Expression

| Species | Brain Region | Measurement | Finding | Citation |

|---|---|---|---|---|

| Rat | Lateral Septum (LS) | V1aR binding | Females > Males | |

| Rat | Spinal Cord (Pudental Nuclei) | V1aR binding | Males > Females | |

| Siberian Hamster | Ventromedial Hypothalamus (VMH) | V1aR binding | Males > Females | |

| Mouse | Medial Preoptic Area (MPOA) | V1aR binding | Females > Males (Absent in males) |

| Bullfrog | Amygdala Pars Lateralis | AVT receptor concentration | Sexually dimorphic | |

Functional and Behavioral Consequences